N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide
CAS No.: 6304-05-8
Cat. No.: VC9553273
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6304-05-8 |
|---|---|
| Molecular Formula | C13H17ClN2O2 |
| Molecular Weight | 268.74 g/mol |
| IUPAC Name | N-(4-chloro-2-methylphenyl)-2-morpholin-4-ylacetamide |
| Standard InChI | InChI=1S/C13H17ClN2O2/c1-10-8-11(14)2-3-12(10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
| Standard InChI Key | XSNPOGBYLNWCRT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCOCC2 |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)CN2CCOCC2 |
Introduction
N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide is an organic compound characterized by its unique combination of a chloro-substituted aromatic ring and a morpholine moiety. This compound has garnered significant attention in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and antitumor properties. The molecular formula for this compound is C12H14ClN2O, with a molecular weight of approximately 240.7 g/mol.
Synthesis and Reaction Conditions
The synthesis of N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide typically involves several steps, including the use of common reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction. Advanced techniques like continuous flow reactors and sophisticated purification methods are often employed in industrial settings to optimize yield and purity.
Biological Activities and Potential Applications
Preliminary studies suggest that N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide may exhibit antimicrobial properties against various bacterial strains and antitumor activity. These findings make it a promising candidate for further pharmacological studies and drug development.
| Biological Activity | Potential Application |
|---|---|
| Antimicrobial Properties | Treatment of bacterial infections |
| Antitumor Activity | Cancer therapy |
Interaction Studies and Mechanism of Action
Understanding how N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide interacts with biological targets is crucial for assessing its therapeutic potential. Interaction studies focus on its mechanism of action involving specific molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(4-chloro-2-methylphenyl)-2-(morpholin-4-yl)acetamide, including variations in substituents on the phenyl ring. These variations can affect biological activity and chemical reactivity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-chloro-2,5-dimethoxyphenyl)-2-(morpholin-4-yl)acetamide | Methoxy groups on the phenyl ring | Altered biological activity due to methoxy substituents |
| 2-Chloro-N-(4-morpholinophenyl)acetamide | Similar morpholine and acetamide structure | Different substitution pattern on the phenyl ring |
| 2-Chloro-N-(2-chloro-4-methylphenyl)acetamide | Chlorinated variant | Different reactivity patterns |
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